molecular formula C6H10O2 B080585 5,6-Dihydro-2H-pyran-3-methanol CAS No. 14774-35-7

5,6-Dihydro-2H-pyran-3-methanol

Cat. No.: B080585
CAS No.: 14774-35-7
M. Wt: 114.14 g/mol
InChI Key: LIDHMZQWCDKALW-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-3-methanol (CAS: 13417-49-7) is a bicyclic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure consists of a partially saturated pyran ring (5,6-dihydro-2H-pyran) substituted with a hydroxymethyl group (-CH₂OH) at the 3-position . The compound is used as a precursor in synthesizing pharmaceuticals and agrochemicals, with downstream applications including the production of (tetrahydropyran-3-yl)methanol derivatives .

Preparation Methods

Sodium Borohydride Reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde

The most straightforward route to 5,6-dihydro-2H-pyran-3-methanol involves the reduction of 5,6-dihydro-2H-pyran-3-carbaldehyde using sodium borohydride (NaBH₄) in methanol. This method, detailed in patent WO2015/2994A2, proceeds under mild conditions with a moderate yield of 55% .

Reaction Mechanism and Conditions

The aldehyde group of 5,6-dihydro-2H-pyran-3-carbaldehyde is selectively reduced to a primary alcohol using NaBH₄. The reaction is conducted at 0°C to minimize side reactions, with methanol serving as both the solvent and proton source. After a 2.25-hour reaction time, the mixture is quenched with water and extracted with dichloromethane (DCM). The organic layers are concentrated to isolate the product.

Key Parameters:

  • Temperature : 0°C (prevents over-reduction or decomposition).

  • Reagent Stoichiometry : NaBH₄ is used in excess (2 eq.) to ensure complete conversion.

  • Workup : Aqueous quenching followed by DCM extraction minimizes polar impurities.

Yield Optimization Challenges

Despite its simplicity, this method faces limitations in yield due to competing side reactions, such as aldol condensation of the aldehyde under basic conditions. Scaling this reaction requires stringent temperature control and rapid quenching to avoid byproduct formation .

Multi-Step Synthesis from 3-(Benzyloxy)propionic Acid

A more complex but higher-yielding route, disclosed in patent CN110204522B, involves four steps starting from 3-(benzyloxy)propionic acid (Fig. 1) . This method achieves a total yield of 51%, significantly outperforming older routes that yielded only 10%.

Step 1: Chlorination to Intermediate 1

3-(Benzyloxy)propionic acid undergoes chlorination with oxalyl chloride (ClCO)₂ in dichloromethane at 0°C, yielding the corresponding acyl chloride. This step proceeds with 90% efficiency due to the high electrophilicity of oxalyl chloride .

Step 2: Condensation with 2,2-Dimethyl-1,3-dioxane-4,6-diketone

The acyl chloride reacts with 2,2-dimethyl-1,3-dioxane-4,6-diketone in the presence of pyridine, forming a β-ketoester intermediate (80% yield). Pyridine neutralizes HCl, driving the reaction to completion .

Step 3: Cyclization and Hydrogenation

The β-ketoester undergoes palladium-catalyzed hydrogenation at 20 atm H₂ in tetrahydrofuran (THF), cyclizing to form a tetrahydropyran intermediate (85% yield). The use of Pd/C ensures chemoselective reduction without over-hydrogenation .

Step 4: Acid-Catalyzed Elimination

Treatment with p-toluenesulfonic acid (PTSA) in toluene at 80°C removes protecting groups and induces lactonization, yielding this compound (83% yield) .

Advantages Over Traditional Methods

  • Higher Yield : 51% total yield vs. 10% in prior art.

  • Reduced Waste : Avoids toxic chromium reagents (e.g., PCC).

  • Scalability : Uses inexpensive solvents (DCM, THF) and catalysts (Pd/C) .

Emerging Methodologies and Catalytic Approaches

Recent academic work explores asymmetric synthesis and catalytic methods for related pyranones, which could inform future optimizations for this compound. For example, vinylogous aldol additions using dienolates have been proposed for constructing α,β-unsaturated lactones, though these remain untested for the target compound .

Nickel-Catalyzed Hydrogenation

Preliminary studies on similar substrates suggest that nickel catalysts could replace Pd/C in Step 3, reducing costs without sacrificing yield .

Comparative Analysis of Preparation Methods

Parameter NaBH₄ Reduction Multi-Step Synthesis
Starting Material5,6-Dihydro-2H-pyran-3-carbaldehyde3-(Benzyloxy)propionic acid
Total Steps14
Total Yield55%51%
Key ReagentsNaBH₄, MeOH(ClCO)₂, Pd/C, PTSA
Environmental ImpactModerate (boron waste)Low (no heavy metals)
Industrial FeasibilityLimited by yieldHigh (optimized for scale)

Physicochemical Data and Characterization

Critical properties of this compound, as reported by CAS Common Chemistry :

  • Molecular Formula : C₆H₁₀O₂

  • Molecular Weight : 114.14 g/mol

  • Boiling Point : 130–134°C at 20 Torr

  • SMILES : OCC1=CCCOC1

Scientific Research Applications

Applications in Organic Synthesis

5,6-Dihydro-2H-pyran-3-methanol serves as an intermediate in several important synthetic pathways:

  • Synthesis of Complex Organic Molecules : It acts as a building block for synthesizing more complex structures.
  • Hydroxy Protecting Agent : The compound is utilized to protect hydroxy groups during reactions where these groups might interfere, thus enhancing reaction outcomes.

Pharmaceutical Applications

The compound exhibits a wide range of biological activities, making it valuable in drug development:

  • Antitumor Activity : Studies indicate potential effectiveness against various cancer cell lines.
  • Antimicrobial Properties : It has shown activity against bacteria and fungi, suggesting its use in formulating antibiotics.
  • Anti-inflammatory Effects : Research indicates it may help reduce inflammation in various biological models.

Case Study 1: Insecticidal Activity

A study isolated this compound from the fungus Diplodia corticola, demonstrating its aphicidal activity against the aphid Acyrthosiphon pisum. The results indicated a dose-dependent toxic effect with an LC50 of 9.64 mM.

Case Study 2: Asymmetric Total Synthesis

The compound was employed in the asymmetric total synthesis of (R)-lachnelluloic acid, achieving an overall yield of 40% with 98% enantiomeric excess (ee). This highlights its importance in synthesizing biologically active natural products .

Case Study 3: Drug Formulation

Research has shown that incorporating this compound into drug formulations can enhance therapeutic efficacy against various diseases, including antituberculosis and antiparasitic treatments.

Data Table: Summary of Applications

Application AreaDescriptionOutcomes
Organic SynthesisIntermediate for complex moleculesEnhanced reaction selectivity
Pharmaceutical DevelopmentAntitumor, antimicrobial, anti-inflammatory activitiesEffective drug formulations
Insecticidal ActivityIsolated from Diplodia corticolaLC50 of 9.64 mM against Acyrthosiphon pisum
Asymmetric SynthesisUsed in total syntheses of natural products40% yield with 98% ee for (R)-lachnelluloic acid

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5,6-Dihydro-2H-pyran-2-one

  • Molecular Formula : C₅H₆O₂
  • Molecular Weight : 98.10 g/mol
  • Key Features: Contains a ketone group at the 2-position instead of a hydroxymethyl group. The lactone structure (cyclic ester) enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic addition reactions. This compound lacks the alcohol functionality of 5,6-dihydro-2H-pyran-3-methanol, reducing hydrogen-bonding capacity and solubility in polar solvents .

(6-Methoxy-5-methyl-5,6-dihydro-2H-pyran-2-yl)methanol

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol
  • Key Features: Features a methoxy group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 5-position. The additional methyl group introduces steric hindrance, which may slow down reactions at adjacent positions compared to the unsubstituted this compound .

Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate

  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Key Features: Contains an amino (-NH₂) group at the 4-position and an ester (-COOCH₃) at the 5-position. The amino group enables participation in hydrogen bonding and acid-base reactions, while the ester group offers sites for hydrolysis or transesterification. This compound’s multifunctionality contrasts with the single hydroxymethyl group in this compound, broadening its synthetic utility .

(2R)-5,6-Dihydro-2H-pyran-2-methanol

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Key Features: The R-enantiomer of the hydroxymethyl-substituted dihydropyran. Stereochemistry at the 2-position may influence biological activity or chiral recognition in catalysis. This enantiomer’s properties highlight the importance of stereochemical considerations absent in the racemic or uncharacterized 3-methanol derivative .

6-Methoxy-4-methyl-3,6-dihydro-2H-pyran

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Features: A methoxy group at the 6-position and a methyl group at the 4-position. The lack of a hydroxymethyl group reduces polarity compared to this compound, likely increasing lipophilicity (logP = 1.325) and membrane permeability .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
This compound C₆H₈O₂ 112.13 -CH₂OH at C3 Reference compound
5,6-Dihydro-2H-pyran-2-one C₅H₆O₂ 98.10 -C=O at C2 Lactone structure; no alcohol group
(6-Methoxy-5-methyl-...)methanol C₈H₁₄O₃ 158.20 -OCH₃ at C6, -CH₃ at C5 Enhanced steric hindrance
Methyl 4-amino-...carboxylate C₇H₁₁NO₃ 157.17 -NH₂ at C4, -COOCH₃ at C5 Amino and ester functionalities
(2R)-5,6-Dihydro-2H-pyran-2-methanol C₆H₁₀O₂ 114.14 -CH₂OH at C2 (R-configuration) Stereochemical variation
6-Methoxy-4-methyl-...2H-pyran C₇H₁₂O₂ 128.17 -OCH₃ at C6, -CH₃ at C4 No hydroxymethyl group

Key Findings

Functional Group Impact: The hydroxymethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to analogs with ethers (e.g., methoxy) or non-polar substituents (e.g., methyl) .

Reactivity: Compounds with ester or amino groups (e.g., Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate) exhibit broader synthetic versatility, enabling nucleophilic substitutions or condensations .

Stereochemical Considerations: Enantiomeric forms, such as (2R)-5,6-dihydro-2H-pyran-2-methanol, may exhibit distinct biological or catalytic properties, emphasizing the need for chiral resolution in applications .

Biological Activity

5,6-Dihydro-2H-pyran-3-methanol, an organic compound with the molecular formula C6_6H10_{10}O2_2, exhibits a range of biological activities that make it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, synthesis methods, and applications supported by various studies.

This compound is characterized by a six-membered heterocyclic structure containing a hydroxymethyl group at the 3-position. The compound can be synthesized through various methods, including the reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde and other synthetic pathways utilizing different catalysts.

Biological Activities

The compound has demonstrated a broad spectrum of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. It has been shown to exhibit antifungal and antibacterial activities against various pathogens, including strains resistant to conventional antibiotics .
  • Insecticidal Properties : Isolated from the fungus Diplodia corticola, this compound has been noted for its aphicidal activity against pests like Acyrthosiphon pisum, with a lethal concentration (LC50_{50}) of 9.64 mM reported.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, contributing to its potential use in cancer treatment formulations. Its mechanism may involve modulation of cellular pathways related to apoptosis and cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It acts as a nucleophile in substitution reactions, potentially forming covalent bonds with electrophilic centers in proteins and enzymes. This interaction can influence enzyme mechanisms and metabolic pathways critical for cellular function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5,6-Dihydro-2H-pyran-3-carbaldehydeContains an aldehyde groupMore reactive in oxidation and reduction
5,6-Dihydro-2H-pyran-2-oneContains a ketone groupDifferent reactivity in condensation reactions
3-Hydroxy-4-methylpyranHydroxyl group at position 3Different functional group positioning

The presence of the hydroxymethyl group at the 3-position enhances the reactivity and biological activity of this compound compared to other similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyran derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Insecticidal Application : Field trials utilizing extracts containing this compound demonstrated effective control over aphid populations in agricultural settings. The compound's low toxicity to non-target organisms makes it a candidate for environmentally friendly pest control strategies.

Future Directions

The ongoing research into the biological activity of this compound suggests several promising directions:

  • Drug Development : Given its diverse pharmacological properties, further investigation into its efficacy and safety profiles could lead to the development of new therapeutic agents targeting infections and cancer.
  • Mechanistic Studies : Detailed studies on its mechanism of action could uncover new insights into enzyme interactions and metabolic pathways influenced by this compound.

Q & A

Q. Basic: What are the common synthetic routes for 5,6-Dihydro-2H-pyran-3-methanol, and how are reaction conditions optimized?

Answer:
A widely used method involves refluxing precursors in ethanol with reagents like malononitrile or ethyl cyanoacetate, followed by acid quenching and recrystallization (e.g., 86% yield achieved via ethanol reflux for 3 hours) . Alternative routes include Diels-Alder reactions with quinone methide intermediates, as seen in pyranone syntheses . Key optimization parameters include:

  • Solvent choice : Polar solvents (ethanol, DMF) improve solubility of intermediates.
  • Catalysts : Piperidine or ethyl vinyl ether can accelerate cyclization steps .
  • Purification : Ice/water mixtures with HCl aid precipitation, while aqueous DMF enhances crystallinity .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • ¹H NMR : Identify protons on the pyran ring (δ 2.37–4.26 ppm for methyl and methylene groups) and hydroxyl moieties (broad peaks ~δ 5–6 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
  • Mass spectrometry : Validate molecular weight (e.g., 112.13 g/mol for the parent compound) . Multi-technique validation is critical to resolve structural ambiguities.

Q. Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
  • Solubility : Soluble in polar solvents (ethanol, DMF), but avoid prolonged exposure to moisture .
  • Light sensitivity : Protect from UV light to preserve the pyran ring integrity .

Q. Advanced: How can researchers resolve contradictory spectral data for dihydro-pyran derivatives?

Answer: Contradictions often arise from isomeric products (e.g., 3,4-dihydro vs. 5,6-dihydro isomers) or tautomerism. Strategies include:

  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
  • Dynamic NMR : Detect rotamers or conformational changes in solution .
  • Computational modeling : Compare calculated vs. experimental spectra (e.g., DFT for NMR chemical shifts) .

Q. Advanced: What reaction mechanisms explain the formation of this compound derivatives under varying conditions?

Answer:

  • Aldol condensation : Base-catalyzed reactions of dehydroacetic acid form pyranone scaffolds, with ketone enolates acting as nucleophiles .
  • Nucleophilic substitution : Fluorine or trifluoromethyl groups in pyridine analogs undergo substitution with amines or thiols .
  • Oxidation pathways : Methanol groups oxidize to aldehydes using KMnO₄ or CrO₃, while NaBH₄ selectively reduces carbonyls .

Q. Advanced: How can synthetic yields be improved for complex dihydro-pyran derivatives?

Answer:

  • Reagent stoichiometry : Equimolar ratios of precursors (e.g., malononitrile:pyranone = 1:1) minimize side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves regioselectivity .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in Diels-Alder reactions .

Q. Advanced: What methodologies are used to assess the bioactivity of this compound analogs?

Answer:

  • In vitro assays : Antimicrobial activity via disk diffusion; anticancer potential through MTT assays on cancer cell lines .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorination at C-6) to enhance membrane permeability .
  • Molecular docking : Screen against target proteins (e.g., PI3Kα for anticancer activity) to prioritize synthetic targets .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDHMZQWCDKALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50163795
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Molecular Weight

114.14 g/mol
Source PubChem
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CAS No.

14774-35-7
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-Dihydro-2H-pyran-3-methanol
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